(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Description
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C14H18O5/c1-8-10(15)11-12(14(16-2)17-8)19-13(18-11)9-6-4-3-5-7-9/h3-8,10-15H,1-2H3/t8-,10-,11+,12+,13?,14+/m0/s1 |
InChI Key |
IGHSXLQBONTYKH-NERUSKQWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)C3=CC=CC=C3)O |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization Strategies
The core challenge in synthesizing this compound lies in constructing the fused tetrahydropyran-dioxole ring system while maintaining the desired stereochemistry at the 3aR,4R,6S,7S,7aR positions. Acid-catalyzed cyclization of diol precursors has proven effective, particularly when employing chiral auxiliaries to enforce stereocontrol . For example, treatment of a suitably protected hexose derivative with p-toluenesulfonic acid in anhydrous dichloromethane induces ring closure, forming the dioxolo-pyran framework with >80% diastereomeric excess .
Critical to this approach is the pre-organization of the substrate through hydrogen bonding between the C7 hydroxyl and the C4 methoxy group, which locks the molecule into a chair-like transition state favoring the observed stereochemistry . Substituents at C6 (methyl) and C2 (phenyl) are introduced prior to cyclization via nucleophilic substitution or Friedel-Crafts alkylation, depending on the electronic nature of the precursor .
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis have enabled enantioselective routes to this compound. Proline-derived catalysts facilitate the kinetic resolution of racemic intermediates during key cyclization steps. In one protocol, a thiourea catalyst promotes the desymmetrization of a meso-diol precursor through hydrogen-bond-directed epoxide ring-opening, achieving 92% enantiomeric excess . The reaction proceeds via a six-membered transition state where the catalyst stabilizes the developing oxonium ion while directing phenyl group orientation.
| Catalyst System | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| L-Proline thiourea | 48 | 65 | 92 |
| BINOL-phosphoric acid | 72 | 58 | 85 |
| Jacobsen’s salen Co(III) | 36 | 71 | 89 |
Table 1: Performance of asymmetric catalysts in key cyclization steps .
Protecting Group Strategies
The C7 hydroxyl group’s reactivity necessitates judicious protection during synthesis. Benzyl ethers are commonly employed due to their stability under acidic cyclization conditions and facile removal via hydrogenolysis . However, in cases where the phenyl group at C2 is introduced late-stage, tert-butyldimethylsilyl (TBS) protection proves superior, as it withstands Grignard reagents used for phenyl addition .
A comparative study of protecting groups revealed the following trends:
-
Benzyl ether : 78% yield in cyclization, requires Pd/C for deprotection
-
TBS ether : 82% yield, removed with TBAF in THF
-
Acetyl : <50% yield due to transesterification side reactions
Notably, the C4 methoxy group is typically introduced early via Williamson ether synthesis, as attempted late-stage methylation leads to significant epimerization at C7 .
Late-Stage Functionalization
The phenyl group at C2 is most efficiently incorporated through Suzuki-Miyaura coupling after cyclization. A palladium-XPhos catalytic system enables coupling of the boronic ester intermediate with aryl halides under mild conditions (60°C, K3PO4 base) . This approach avoids the steric challenges associated with pre-installing bulky aryl groups prior to ring formation.
Key reaction parameters:
-
Ligand: XPhos (2 mol%)
-
Base: K3PO4 (3 equiv)
-
Solvent: DME/H2O (4:1)
-
Yield: 76-84% across 12 substrates
Resolution of Racemic Mixtures
For non-catalytic routes, enzymatic resolution using lipases provides an efficient means to obtain enantiopure material. Candida antarctica lipase B (CAL-B) selectively acetylates the (3aS,4S,6R,7R,7aS)-enantiomer in racemic mixtures, allowing separation via column chromatography . This method typically achieves >99% ee after recrystallization, albeit with a maximum theoretical yield of 50%.
Process Optimization and Scale-Up
Kilogram-scale production requires careful optimization of:
-
Solvent systems : Switching from THF to 2-MeTHF improves reaction rates by 30% while enhancing green chemistry metrics
-
Catalyst recycling : Immobilized proline catalysts maintain 90% activity over 5 cycles
-
Workup procedures : Aqueous extraction with brine minimizes emulsion formation during product isolation
Pilot plant data (100 L reactor):
-
Cycle time: 48 h
-
Overall yield: 62%
-
Purity: 99.2% (HPLC)
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibit diverse biological activities. These may include:
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
- Enzyme Inhibition : Interaction studies indicate potential as an inhibitor for specific enzymes involved in metabolic pathways.
Applications in Research
The unique structure of (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol lends itself to various applications:
- Pharmaceutical Development : Investigated for its potential in drug formulations targeting metabolic disorders.
- Chemical Biology : Used in studies focusing on enzyme interactions and receptor binding affinities.
- Material Science : Explored for incorporation into polymers or as a precursor for novel materials.
Case Studies
Several case studies highlight the applications of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| "Antioxidant Potential of Dioxole Compounds" | To evaluate the antioxidant properties | Demonstrated significant free radical scavenging activity. |
| "Enzyme Inhibition by Tetrahydropyran Derivatives" | To assess inhibition of specific enzymes | Found effective against target enzymes involved in glucose metabolism. |
| "Synthesis and Characterization of Novel Organic Molecules" | To synthesize derivatives for biological testing | Confirmed structural integrity and potential biological activity through spectroscopy techniques. |
Mechanism of Action
The mechanism of action of (3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Target Compound vs. (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol ()
- Core Differences : The analog replaces the pyran oxygen with a pyridine nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Substituents : Trimethyl groups at positions 2,2,4 vs. methoxy, methyl, phenyl, and hydroxyl in the target.
- Implications : Pyridine’s basicity may enhance solubility in acidic environments, while the phenyl group in the target compound improves lipophilicity .
Target Compound vs. (3a'R,4S,7'S,7a'S)-2,2,2',2'-Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol ()
Substituent Effects
Target Compound vs. (4aS,7S,7aR)-7-Methyl-5-Oxo-1-[[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)-2-Oxanyl]Oxy]-4a,6,7,7a-Tetrahydro-1H-Cyclopenta[c]Pyran-4-Carboxylic Acid Methyl Ester ()
- Functional Groups : The analog includes a carboxylic acid methyl ester, enhancing acidity and solubility compared to the target’s hydroxyl group.
- Biological Relevance : The ester group may serve as a prodrug moiety, whereas the target’s phenyl group could enhance receptor binding .
Target Compound vs. 3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-Dimethyltetrahydro-4H-Cyclopenta[d][1,3]Dioxol-4-Yl)-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-Ol ()
Physicochemical Properties
Biological Activity
The compound (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic molecule notable for its unique stereochemistry and diverse functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a tetrahydropyran ring fused with a dioxole moiety. The presence of the methoxy and phenyl groups enhances its reactivity and interaction potential with biological targets. The molecular formula is with a molecular weight of approximately 218.25 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives have demonstrated DPPH radical-scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives of similar structural frameworks have shown promising in vitro antiproliferative activity against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). Specific IC50 values for these derivatives ranged from 0.02 to 0.08 μmol/mL, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A-549 | 0.02 |
| 11c | HCT-116 | 0.04 |
| 11g | MCF7 | 0.06 |
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Compounds similar to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can bind to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : Interaction with cellular signaling pathways may lead to apoptosis in cancer cells or modulation of inflammatory responses.
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally related to (3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibited significant antiproliferative effects. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation.
- Radical Scavenging Assays : In a comparative study against ascorbic acid as a control, several derivatives showed moderate to high DPPH radical-scavenging activity at concentrations around 100 μg/mL. This suggests that the compound's structure plays a vital role in its antioxidant capacity.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via multi-step protocols involving protective group strategies and stereoselective reactions. For example, a two-step method includes alkylation of a precursor with (S)-4-((3-bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), followed by acid-mediated deprotection . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Column chromatography (silica or C-18 reverse-phase) is typically used for purification, with yields ranging from 22% to 95% depending on step efficiency .
Q. Which spectroscopic techniques are most effective for structural elucidation, particularly for confirming stereochemistry?
- NMR : 1D - and -NMR resolve substituent positions and stereochemistry (e.g., methoxy and methyl groups). NOESY/ROESY correlations confirm spatial relationships between protons in the dioxolane and pyran rings .
- X-ray crystallography : Critical for absolute stereochemical assignment, especially for complex fused-ring systems .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups .
Q. How can researchers address solubility challenges in biological assays?
The compound’s hydrophilicity (LogP ~ -0.87) and low solubility (0.0877 mg/mL) necessitate formulation adjustments:
- Use co-solvents (e.g., DMSO ≤10% v/v).
- Employ cyclodextrin-based encapsulation to enhance aqueous stability .
- Modify pH to exploit ionizable groups (e.g., hydroxyl groups).
Advanced Research Questions
Q. What strategies resolve stereochemical inconsistencies during synthesis, and how are diastereomers differentiated?
Stereochemical drift can occur during alkylation or deprotection steps. Strategies include:
- Chiral auxiliaries : Temporarily fix stereocenters during synthesis (e.g., tert-butyldimethylsilyl groups) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers . Diastereomers are separated via chiral HPLC (e.g., Chiralpak® columns) or recrystallization in polar solvents (e.g., methanol/water mixtures) .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma reveal:
- Acid-catalyzed hydrolysis of the dioxolane ring generates a diol intermediate.
- Oxidative degradation at the methoxy group forms quinone derivatives, detectable via LC-MS . Stabilization methods include lyophilization and storage under inert gas (N₂/Ar) .
Q. What experimental designs are recommended to assess bioactivity while minimizing off-target effects?
- Targeted assays : Use CRISPR-edited cell lines to isolate specific pathways (e.g., carbohydrate metabolism enzymes).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to receptors like OATP1C1 .
- Metabolomic profiling : LC-MS/MS identifies off-target interactions by tracking endogenous metabolite shifts .
Q. How can contradictions in reported pharmacological data (e.g., IC₅₀ variability) be reconciled?
Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies:
- Standardize assay protocols (e.g., serum-free media, fixed incubation times).
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate results .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
